Ethyl 2-(2-fluoropyridin-3-YL)acetate
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Overview
Description
Ethyl 2-(2-fluoropyridin-3-yl)acetate: is an organic compound with the molecular formula C9H10FNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate typically involves the reaction of 2-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Fluoropyridine+Ethyl bromoacetateK2CO3,DMFEthyl 2-(2-fluoropyridin-3-yl)acetate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 2-(2-fluoropyridin-3-yl)acetic acid.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
Ethyl 2-(2-fluoropyridin-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
- Ethyl 2-(5-fluoropyridin-3-yl)acetate
- Ethyl 2-(2-chloropyridin-3-yl)acetate
- Ethyl 2-(2-bromopyridin-3-yl)acetate
Comparison: Ethyl 2-(2-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and different reactivity patterns. This makes it particularly valuable in applications requiring specific electronic characteristics.
Biological Activity
Ethyl 2-(2-fluoropyridin-3-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom, which imparts unique chemical properties. The presence of the ethyl acetate moiety enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₈FNO₂ |
Molecular Weight | 183.16 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The electron-withdrawing effect of the fluorine atom enhances the compound's reactivity, potentially modulating several biochemical pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with phosphodiesterase (PDE) enzymes may influence intracellular signaling cascades.
- Receptor Binding : this compound may bind to various receptors, impacting physiological responses such as inflammation and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study reported that treatment with this compound resulted in a significant reduction in cell viability (IC50 values in the low micromolar range) across multiple cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : this compound demonstrated inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined to assess its efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Fluorine Substitution : The position of the fluorine atom on the pyridine ring significantly affects the compound's reactivity and biological activity. Variations in substitution patterns lead to differences in binding affinity and selectivity for biological targets .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
Ethyl 2-(4-fluoropyridin-3-YL)acetate | Moderate anticancer activity | Different fluorine positioning |
Ethyl 2-(2-chloropyridin-3-YL)acetate | Lower antimicrobial activity | Chlorine vs. fluorine substitution |
Ethyl 2-(5-fluoropyridin-3-YL)acetate | Similar enzyme inhibition | Variation in pyridine ring substitution |
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 2-(2-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 |
InChI Key |
XWDAELFZNPBZGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)F |
Origin of Product |
United States |
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